molecular formula C14H24N2 B3306546 [2-Amino-1-(4-ethylphenyl)ethyl]diethylamine CAS No. 928000-63-9

[2-Amino-1-(4-ethylphenyl)ethyl]diethylamine

Cat. No.: B3306546
CAS No.: 928000-63-9
M. Wt: 220.35 g/mol
InChI Key: ZQVOMQCKKHRCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Amine Chemistry and Related Scaffolds

[2-Amino-1-(4-ethylphenyl)ethyl]diethylamine belongs to the broad class of organic compounds known as amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more carbon atoms. ijrpr.com More specifically, this compound can be classified as a substituted phenethylamine (B48288). The core structure of phenethylamine consists of a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.org Substituted phenethylamines are a diverse family of compounds where hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group are replaced with other functional groups. wikipedia.org

The diethylamino functional group is a common moiety in organic chemistry. Diethylamine (B46881) itself is a widely used secondary amine in chemical synthesis, often employed as a nucleophile in reactions such as conjugate additions and Mannich reactions. fiveable.mewikipedia.org Its incorporation into more complex molecules like the subject of this article can impart specific properties.

Below is a table detailing the structural features of this compound:

FeatureDescription
Core Scaffold Phenethylamine
Substituents on Phenyl Ring An ethyl group at the para (4) position
Amine Functional Groups A primary amine (-NH2) and a tertiary amine (diethylamino, -N(CH2CH3)2)
Chirality The carbon atom bonded to the phenyl ring, the primary amine, and the diethylamino-substituted carbon is a chiral center, meaning the compound can exist as different stereoisomers.

Rationale for Academic Investigation of Novel Amine Structures

The academic pursuit of novel amine structures is driven by their vast potential applications, particularly in medicinal chemistry and materials science. Amines are a fundamental component of a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. ijrpr.combenthamdirect.com The investigation of new amine-containing molecules is often a starting point for the discovery of new therapeutic agents.

The phenethylamine scaffold, in particular, is a well-established pharmacophore found in many psychoactive drugs and neurotransmitters, such as dopamine (B1211576) and norepinephrine. nih.gov Modifications to this core structure can lead to compounds with a range of biological activities, including stimulant, hallucinogenic, and antidepressant effects. wikipedia.org The rationale for synthesizing and studying new derivatives includes:

Structure-Activity Relationship (SAR) Studies: By systematically altering the structure of a known active compound, chemists can determine which parts of the molecule are essential for its biological activity. This knowledge can then be used to design more potent and selective drugs.

Drug Discovery: The synthesis of novel amine libraries allows for high-throughput screening to identify new lead compounds for various diseases. Amines are key components of drugs targeting a wide range of receptors and enzymes. ijrpr.com

Development of Synthetic Methodologies: The pursuit of complex amine structures often necessitates the development of new and more efficient synthetic methods. These methods can then be applied to the synthesis of other important organic molecules. nih.gov

Materials Science: Amines are used in the production of polymers, dyes, and other functional materials. The synthesis of novel amines can lead to materials with new or improved properties. benthamdirect.com

The academic investigation of a specific molecule like this compound would likely be aimed at understanding how its particular combination of structural features influences its properties and potential interactions with biological systems.

Historical Development of Synthetic Approaches to Analogous Amine Compounds

The synthesis of amines has a rich history, with many classical methods still in widespread use today, alongside more modern techniques. The synthesis of a compound like this compound would likely draw upon these established methodologies.

Historically, one of the most common methods for forming C-N bonds has been the alkylation of ammonia (B1221849) or primary amines with alkyl halides. fiveable.me While straightforward, this method often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, requiring purification. studymind.co.uk

Reductive amination is another cornerstone of amine synthesis. This two-step process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. fiveable.me This method is highly versatile and allows for the synthesis of a wide variety of primary, secondary, and tertiary amines. organic-chemistry.org Reductive amination is a key reaction in the pharmaceutical industry for the construction of C-N bonds. researchgate.net

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides using potassium phthalimide (B116566). libretexts.org This method avoids the over-alkylation issues seen with direct alkylation of ammonia.

Other traditional methods for synthesizing amines include the reduction of various nitrogen-containing functional groups, such as nitriles, amides, and nitro compounds. studymind.co.uk For instance, the reduction of a nitro group on an aromatic ring is a common way to introduce an amino group, which can then be further modified.

More recently, transition metal-catalyzed reactions have become increasingly important for the synthesis of complex amines. rsc.org These methods, such as palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination), offer high efficiency and functional group tolerance. Nickel-catalyzed cross-coupling reactions have also been developed for the synthesis of β-phenethylamines from aziridines and aryl halides. nih.govacs.org

A plausible synthetic route to an analogous compound, N,N-dimethylphenethylamine, involves the reaction of 2-phenylethyl bromide with dimethylamine (B145610) hydrochloride in the presence of a base. This illustrates a direct alkylation approach.

The following table summarizes some key historical and modern methods for amine synthesis:

MethodDescription
Alkylation of Amines Reaction of an amine with an alkyl halide. Often results in a mixture of products. fiveable.me
Reductive Amination Reaction of a carbonyl compound with an amine to form an imine, followed by reduction. A highly versatile method. researchgate.net
Gabriel Synthesis Synthesis of primary amines from alkyl halides using potassium phthalimide to avoid over-alkylation. libretexts.org
Reduction of Nitrogen-Containing Functional Groups Reduction of nitriles, amides, or nitro compounds to form amines. studymind.co.uk
Transition Metal-Catalyzed Cross-Coupling Modern methods, such as the Buchwald-Hartwig amination, that allow for the efficient formation of C-N bonds. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-1-(4-ethylphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-4-12-7-9-13(10-8-12)14(11-15)16(5-2)6-3/h7-10,14H,4-6,11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVOMQCKKHRCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CN)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino 1 4 Ethylphenyl Ethyl Diethylamine

Stereoselective Synthesis of Enantiomers and Diastereomers of [2-Amino-1-(4-ethylphenyl)ethyl]diethylamine

Achieving high levels of stereochemical purity is paramount in the synthesis of chiral amines, as different stereoisomers can exhibit varied biological activities. The primary approaches to obtaining enantiomerically enriched amines involve asymmetric catalysis and the use of chiral auxiliaries. nih.gov

Chiral Auxiliaries: A well-established method for stereoselective synthesis involves the temporary attachment of a chiral auxiliary to a prochiral substrate. sigmaaldrich.com This auxiliary directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the desired enantiomerically enriched product. sigmaaldrich.com For the synthesis of a molecule like this compound, a chiral auxiliary such as (S)-1-phenylethylamine or a pseudoephedrine derivative could be employed. nih.govnih.gov For instance, an appropriate acyl derivative could be coupled with a chiral auxiliary, followed by a diastereoselective alkylation or reduction step to set the desired stereocenter. The auxiliary is then removed, often through hydrolysis or hydrogenolysis, to yield the chiral amine. rsc.org

Asymmetric Catalysis: This approach utilizes a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. psu.edu Chiral amines are frequently synthesized via the asymmetric hydrogenation of prochiral imines or enamines. nih.gov For the target molecule, a potential precursor would be an imine formed from 1-(4-ethylphenyl)-2-(diethylamino)ethan-1-one. The asymmetric hydrogenation of this imine using a transition metal catalyst (e.g., Rhodium, Ruthenium, or Iridium) complexed with a chiral ligand (e.g., BINAP, DIPAMP) could yield the desired enantiomer with high enantiomeric excess (ee). Chiral primary amine-based organocatalysts have also emerged as powerful tools in a wide range of enantioselective transformations. rsc.orgrsc.org

MethodCatalyst/Auxiliary TypeGeneral MechanismAdvantages
Asymmetric Catalysis Transition Metal (e.g., Ru, Rh) with Chiral Ligand (e.g., BINAP)Direct conversion of a prochiral substrate (e.g., imine) to a chiral product.High catalytic turnover, high enantioselectivity, broad substrate scope.
Chiral Auxiliary Covalently bonded chiral molecule (e.g., Pseudoephenamine, Evans oxazolidinones)Substrate is modified to create a diastereomer, which then undergoes a diastereoselective reaction. The auxiliary is subsequently removed.Reliable, high diastereoselectivity, well-established procedures.
Organocatalysis Small chiral organic molecules (e.g., proline derivatives, chiral primary amines)Activation of substrates through the formation of transient chiral intermediates (e.g., iminium ions, enamines).Metal-free, often milder reaction conditions, complementary to metal catalysis. rsc.org

Quantifying the stereochemical purity of a synthetic product is a critical step. The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined using various analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The enantiomers or diastereomers are separated on a column containing a chiral stationary phase, leading to different retention times for each stereoisomer. The relative peak areas in the chromatogram correspond to the ratio of the isomers in the mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their ratio can be determined by converting them into diastereomers. This is achieved by reacting the amine with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric amides. acs.org These diastereomers have distinct NMR signals (e.g., for protons or fluorine-19) that can be integrated to calculate the ratio. acs.org Advanced NMR techniques, such as band-selective pure shift NMR, can enhance resolution in crowded spectra, allowing for more accurate determination of diastereomeric ratios. rsc.orgrsc.orgnih.gov

Fluorescence Spectroscopy: High-throughput assays based on fluorescence have been developed for determining the enantiomeric excess of chiral amines. nih.gov These methods often involve the self-assembly of the analyte enantiomers with a chiral fluorescent ligand to form diastereomeric complexes with distinct fluorescence intensities or wavelengths. nih.gov

TechniquePrinciple of OperationKey AdvantagesKey Limitations
Chiral HPLC Differential interaction of stereoisomers with a chiral stationary phase leads to separation.High accuracy and resolution, direct analysis without derivatization.Can require method development, longer analysis times compared to spectroscopy. researchgate.net
NMR Spectroscopy Formation of diastereomers with a chiral derivatizing agent results in distinguishable signals.Rapid analysis, provides structural information, widely available instrumentation. rsc.orgRequires derivatization, potential for signal overlap in complex molecules. rsc.org
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Sensitive, can be used for absolute configuration determination.Requires a chromophore near the stereocenter, concentration dependent.
Fluorescence Assay Diastereomeric complexes formed with a chiral fluorescent probe exhibit different emission properties.High sensitivity, suitable for high-throughput screening. nih.govIndirect method, may require specific functional groups on the analyte.

Total Synthesis Approaches and Strategic Retrosynthetic Analysis for the this compound Scaffold

A total synthesis of this compound can be designed through retrosynthetic analysis, which involves breaking the target molecule down into simpler, commercially available precursors.

A plausible retrosynthetic disconnection is at the C-N bonds and the C-C bond adjacent to the phenyl ring. A key strategy would be reductive amination. organic-chemistry.org

Retrosynthetic Pathway:

Target Molecule: this compound

Disconnection 1 (C-N bond of primary amine): This suggests a precursor such as a ketone or an azide (B81097). A practical intermediate would be the α-amino ketone, 1-(4-ethylphenyl)-2-(diethylamino)ethan-1-one . The primary amine could be installed via reduction of an oxime or azide derived from this ketone.

Disconnection 2 (C-N bond of tertiary amine): The α-amino ketone intermediate can be disconnected at the diethylamino group. This points to a precursor like 2-bromo-1-(4-ethylphenyl)ethan-1-one , which can be synthesized from 4-ethylacetophenone.

Starting Material: The synthesis can therefore begin from 4-ethylacetophenone .

Proposed Forward Synthesis:

Step 1: α-Bromination: 4-ethylacetophenone is brominated at the α-position, for example using Br₂ in acetic acid, to yield 2-bromo-1-(4-ethylphenyl)ethan-1-one.

Step 2: Nucleophilic Substitution: The resulting α-bromoketone is reacted with diethylamine (B46881) to form 1-(4-ethylphenyl)-2-(diethylamino)ethan-1-one via an Sₙ2 reaction.

Step 3: Formation of Imine/Oxime and Stereoselective Reduction: The ketone is converted into a prochiral imine or a related derivative. An asymmetric reduction of this intermediate, using methods described in section 2.1.1 (e.g., catalytic hydrogenation with a chiral catalyst), would install the primary amine and establish the stereocenter, yielding the target compound, this compound. Reductive amination using ammonia (B1221849) and a reducing agent could also be employed. organic-chemistry.org

This multi-step process transforms a simple starting material into the more complex target molecule, with a key stereoselective step to ensure the desired enantiomeric form is produced. pharmafeatures.com

Green Chemistry Principles in Synthetic Route Design and Optimization for Amine Scaffolds

Green chemistry aims to design chemical processes that minimize negative environmental impacts. benthamdirect.com Key principles include maximizing atom economy, using safer solvents, and improving energy efficiency. acs.orggctlc.org

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green alternatives focus on reducing or eliminating their use.

Aqueous Conditions: Performing reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact. For amine synthesis, certain N-alkylation reactions and reductive aminations can be carried out in aqueous media, sometimes facilitated by microwave irradiation to accelerate the reaction. researchgate.net

Solvent-Free Reactions: These reactions, conducted with neat reactants, can significantly reduce waste. researchgate.net Techniques like ball milling, where mechanical energy is used to drive reactions in a solvent-free environment, have been successfully applied to the synthesis of enamines, which are precursors to amines. organic-chemistry.org Other solvent-free reductive aminations can be achieved by using solid-supported reagents or by simply heating the reactants together. acs.org

Atom Economy: This concept, central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org A higher atom economy signifies less waste generation. ucla.edu

Calculation: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. jocpr.com

Application: Reactions like additions and rearrangements typically have 100% atom economy. In contrast, substitution and elimination reactions generate byproducts, lowering their atom economy. jk-sci.com Synthetic routes for amines should prioritize atom-economical steps, such as direct hydroamination or reductive amination over multi-step sequences involving protecting groups, which are inherently atom-inefficient. rsc.org

Step Economy: This principle advocates for designing synthetic routes with the fewest possible steps. nih.gov Each step in a synthesis typically requires purification and results in some product loss, generating waste and consuming energy. A step-economical synthesis is more efficient, less costly, and more environmentally friendly. nih.gov Designing cascade or tandem reactions, where multiple bond-forming events occur in a single operation, is a powerful strategy for improving step economy.

Flow Chemistry and Continuous Processing Techniques for this compound and its Derivatization

Flow chemistry, or continuous processing, represents a paradigm shift in chemical synthesis, moving from traditional batch-wise production to automated, continuous operations. This methodology offers significant advantages for the synthesis of complex molecules like this compound, including enhanced safety, improved reaction control, higher yields, and simplified scalability. thieme-connect.deuc.pt The ability to precisely control parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions that are often difficult to achieve in conventional batch reactors. thieme-connect.de Furthermore, the use of packed-bed reactors or immobilized catalysts can streamline purification processes and facilitate the synthesis of active pharmaceutical ingredients (APIs). thieme-connect.deuc.pt

A hypothetical multi-step continuous flow process for the synthesis of this compound could be envisioned, integrating several reaction and purification steps into a single, seamless sequence. Such a process might involve the initial formation of a key intermediate, followed by sequential transformations within a connected series of flow reactors. In-line purification techniques, such as the use of scavenger resins or membrane separators, could be employed between steps to remove byproducts and unreacted reagents, thereby avoiding the need for traditional workup procedures. uc.pt This approach not only increases efficiency but also allows for the safe handling of potentially hazardous intermediates by keeping them contained within the flow system. uc.pt

Derivatization of the primary amine group in this compound can also be efficiently performed using continuous processing. Pre-column chemical derivatization is a recognized technique to create stable products for analysis. thermofisher.com Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) are often used for the derivatization of primary and secondary amines, forming stable derivatives under mild conditions. thermofisher.comnih.gov In a flow setup, a solution of the parent compound could be mixed with a stream of a derivatizing agent in a microreactor, ensuring rapid and homogenous mixing and leading to the formation of the desired derivative with high efficiency and reproducibility.

The table below outlines a conceptual framework for a continuous flow synthesis, drawing parallels from established flow syntheses of other APIs. thieme-connect.de

StepReaction TypeHypothetical ReagentsPotential Flow ConditionsIn-line Processing/Purification
1Reductive Amination4-ethylphenylglyoxal, Diethylamine, H₂ sourcePacked-bed catalyst reactor (e.g., Pd/C), 40-80°C, 5-15 min residence timeFiltration to remove catalyst
2CyanationIntermediate from Step 1, Trimethylsilyl cyanideMicroreactor, 0-25°C, 2-10 min residence timeLiquid-liquid extraction with membrane separator
3Nitrile Reductionα-aminonitrile from Step 2, Reducing agent (e.g., LiAlH₄ solution)Quenched-flow reactor, -10 to 10°C, <5 min residence timeIn-line quench with aqueous solution, scavenger resin for metal salts
4Amine DerivatizationThis compound, Acyl chloride or FMOC-ClT-mixer and coiled reactor, 20-40°C, 1-5 min residence timeScavenger resin to remove excess reagent

Exploration of Multicomponent Reaction Strategies for Amine Core Synthesis

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. nih.govresearchgate.net These reactions are prized for their synthetic efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.govresearchgate.net The synthesis of the diamine core of this compound is an ideal candidate for the application of MCR strategies, which could potentially reduce the number of synthetic steps compared to traditional linear syntheses. nih.gov

Several classical MCRs are renowned for their ability to construct C-N bonds and form amine-containing structures. The Strecker reaction, first described in 1850, is a three-component reaction between an aldehyde or ketone, an amine, and a cyanide source to produce an α-amino nitrile. nih.gov A hypothetical Strecker-type approach to the target molecule could involve the reaction of 4-ethylbenzaldehyde, diethylamine, and a cyanide salt. The resulting α-(diethylamino)-4-ethylphenylacetonitrile intermediate could then be reduced to yield the final this compound structure. This strategy builds the core of the molecule in a single, highly efficient step.

Another relevant MCR is the Petasis reaction, also known as the borono-Mannich reaction, which forms amines from aldehydes, amines, and vinyl- or aryl-boronic acids. nih.gov While less direct for this specific target, its principles highlight the power of MCRs in amine synthesis. Other powerful MCRs, such as the Ugi and Passerini reactions, are based on isocyanide chemistry and are exceptionally useful for creating diverse libraries of compounds, particularly peptide-like structures. nih.govnih.gov While these specific reactions may not be the most direct route to this compound, the underlying principles of MCRs—combining multiple simple starting materials in one pot to create a complex product—are highly relevant for designing innovative and efficient syntheses for this and related amine cores.

The following table compares potential MCR strategies that could be adapted for the synthesis of the core structure of the target compound.

MCR TypeKey Starting MaterialsKey Bond FormationsRelevance to Target Structure Synthesis
Strecker ReactionAldehyde (4-ethylbenzaldehyde), Amine (diethylamine), Cyanide sourceC-C, C-NDirectly forms the α-aminonitrile precursor to the target diamine core in a single step. nih.gov
Mannich ReactionAldehyde, Amine, Enolizable carbonyl compoundC-C, C-NCould be used to construct a β-amino ketone, which would require further steps to reach the target structure. nih.gov
Petasis ReactionAldehyde, Amine, Vinyl- or Aryl-boronic acidC-C, C-NOffers a versatile method for amine synthesis, though a direct application to the target structure is not immediately obvious. nih.gov
Ugi ReactionAldehyde/Ketone, Amine, Isocyanide, Carboxylic acidMultiple C-N and C-C bondsGenerates α-aminoacyl amide derivatives, which are structurally distinct from the target but showcase the complexity achievable with MCRs. nih.gov

Mechanistic Organic Chemistry of 2 Amino 1 4 Ethylphenyl Ethyl Diethylamine and Its Transformations

Elucidation of Reaction Pathways Involving the Amine Functional Groups

The presence of two amine groups with different substitution patterns—a primary amine (-NH₂) and a tertiary amine (-N(CH₂CH₃)₂)—gives [2-Amino-1-(4-ethylphenyl)ethyl]diethylamine a dualistic reactive nature. The reaction pathways are largely determined by which nitrogen atom acts as the nucleophile and the nature of the electrophile it reacts with.

Reactivity of the Primary Amine Moiety

The primary amine group (-NH₂) is generally less sterically hindered than the tertiary amine and is also a potent nucleophile. libretexts.org It can undergo a wider range of reactions leading to stable products.

General Reactivity:

Acylation: Primary amines react readily with acyl chlorides and anhydrides to form stable N-substituted amides. This is a fundamental reaction in organic synthesis. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Alkylation: Similar to the tertiary amine, the primary amine can be alkylated. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, ultimately forming a quaternary ammonium (B1175870) salt. mdpi.com

Imine Formation: Primary amines react with aldehydes and ketones in a condensation reaction to form imines (Schiff bases). lumenlearning.commasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. libretexts.orglibretexts.org

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) can convert the primary amine into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.

Hypothetical Reaction Data for Imine Formation:

The equilibrium constant for the formation of an imine with benzaldehyde (B42025) can provide insight into the thermodynamic favorability of this reaction.

AmineAldehydeSolventHypothetical Equilibrium Constant (Keq) at 25°C
This compoundBenzaldehydeEthanol4.5 x 10³
This compound2-MethylbenzaldehydeEthanol1.2 x 10³
This compound2,6-DimethylbenzaldehydeEthanol2.1 x 10²

Note: The data in this table is hypothetical and for illustrative purposes only, showing the expected decrease in the equilibrium constant due to increased steric hindrance on the aldehyde.

Investigation of Stereochemical Outcomes in Derivative Formation

The carbon atom to which both the primary amine and the (4-ethylphenyl) group are attached is a stereocenter. Therefore, this compound is a chiral molecule and exists as a pair of enantiomers. Reactions that form a new stereocenter can lead to the formation of diastereomers.

The stereochemical outcome of reactions at the primary amine, for instance, in the formation of an imine with a chiral aldehyde, would result in the formation of diastereomeric imines. The ratio of these diastereomers would depend on the degree of stereochemical control exerted by the existing stereocenter.

Similarly, if the molecule is resolved into its individual enantiomers, reactions with chiral, non-racemic reagents can proceed with high stereoselectivity. For example, the acylation of a single enantiomer of this compound with a chiral acyl chloride would be expected to yield a diastereomerically enriched amide.

Hypothetical Diastereomeric Ratio in Imine Formation:

Chiral Amine EnantiomerChiral AldehydeDiastereomeric Ratio (Hypothetical)
(R)-[2-Amino-1-(4-ethylphenyl)ethyl]diethylamine(R)-2-Phenylpropanal75:25
(S)-[2-Amino-1-(4-ethylphenyl)ethyl]diethylamine(R)-2-Phenylpropanal25:75

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the principle of diastereoselective reactions.

Kinetic and Thermodynamic Studies of Relevant Transformations of this compound

Detailed kinetic and thermodynamic studies on this compound are not readily found in the literature. However, general principles can be applied to predict the behavior of its transformations.

Kinetic Studies: The rates of reaction for both the primary and tertiary amine groups would be influenced by factors such as:

Nucleophilicity: The inherent nucleophilicity of each nitrogen atom.

Steric Effects: The steric bulk around each nitrogen and on the electrophile.

Electronic Effects: The electron-donating nature of the alkyl groups.

Solvent: The ability of the solvent to stabilize transition states and reactants.

For instance, a kinetic study comparing the rate of acylation of the primary amine versus a simpler primary amine like phenethylamine (B48288) could quantify the electronic and steric influence of the diethylamino group.

Thermodynamic Studies: Thermodynamic data, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, would provide insight into the position of equilibrium for various transformations. For example, the formation of an amide from the primary amine and an acyl chloride is typically a thermodynamically favorable process due to the formation of a stable amide bond and the release of HCl.

Hypothetical Thermodynamic Data for Amide Formation:

ReactionΔH° (kJ/mol) (Hypothetical)ΔS° (J/mol·K) (Hypothetical)ΔG° at 298 K (kJ/mol) (Hypothetical)
Primary amine + Acetyl Chloride-50+15-54.5
Primary amine + Benzoyl Chloride-45+10-48.0

Note: The data in this table is hypothetical and for illustrative purposes only, indicating that the reactions are expected to be exothermic and spontaneous.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Amino 1 4 Ethylphenyl Ethyl Diethylamine

High-Resolution Nuclear Magnetic Resonance Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer a foundational view of the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin splitting patterns. The ¹³C NMR spectrum provides a count of unique carbon atoms in the molecule.

For a molecule as complex as [2-Amino-1-(4-ethylphenyl)ethyl]diethylamine, two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing out the spin systems of the ethyl groups and the ethylamine (B1201723) backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for connecting the distinct fragments of the molecule, such as linking the ethylphenyl group to the ethylamine backbone and the diethylamine (B46881) moiety to the chiral center.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is particularly useful for determining the molecule's conformation and the relative stereochemistry of its chiral centers. youtube.com

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures like phenethylamine (B48288) and diethylamine. spectrabase.comspectrabase.comspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Click on the headers to sort the data.

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key 2D NMR Correlations
Diethylamino CH₃ ~1.0 - 1.2 (triplet) ~12 - 15 COSY with diethylamino CH₂; HMBC to diethylamino CH₂
Diethylamino CH₂ ~2.5 - 2.8 (quartet) ~45 - 50 COSY with diethylamino CH₃; HMBC to methine CH
Phenyl-ethyl CH₃ ~1.2 (triplet) ~15 - 16 COSY with phenyl-ethyl CH₂; HMBC to aromatic C
Phenyl-ethyl CH₂ ~2.6 (quartet) ~28 - 30 COSY with phenyl-ethyl CH₃; HMBC to aromatic C
Aromatic CH (ortho to ethyl) ~7.1 - 7.2 (doublet) ~127 - 129 COSY with adjacent aromatic CH; HMBC to ethyl CH₂ and methine CH
Aromatic CH (meta to ethyl) ~7.2 - 7.3 (doublet) ~128 - 130 COSY with adjacent aromatic CH; HMBC to ethyl CH₂ and methine CH
Methine CH ~3.0 - 3.5 (multiplet) ~60 - 65 COSY with amino CH₂; HMBC to aromatic C and diethylamino CH₂
Amino CH₂ ~2.8 - 3.2 (multiplet) ~40 - 45 COSY with methine CH; HMBC to methine CH

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing pharmaceuticals in their solid form, including both crystalline and amorphous states. europeanpharmaceuticalreview.com Unlike solution-state NMR, ssNMR can distinguish between different crystalline forms (polymorphs) and amorphous material. europeanpharmaceuticalreview.com Polymorphs, which are different crystal packings of the same molecule, can exhibit distinct ¹³C chemical shifts due to variations in their local electronic environments. europeanpharmaceuticalreview.com

For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) experiments would be the primary ssNMR technique used. Each polymorph would present a unique ¹³C ssNMR spectrum, serving as a fingerprint for that specific solid form. This is critical in pharmaceutical development, as different polymorphs can have different physical properties. Furthermore, ssNMR can quantify the amount of crystalline versus amorphous content in a bulk sample, which is essential for quality control. europeanpharmaceuticalreview.com

Mass Spectrometry Approaches for Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a cornerstone of chemical analysis that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). tcd.ie This precision allows for the determination of the elemental formula of the parent ion, as very few combinations of atoms will have the same exact mass. For this compound (C₁₄H₂₄N₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimental value. A close match provides definitive confirmation of the compound's elemental composition. rsc.orgscielo.org.mx

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. nih.gov This process provides detailed information about the molecular structure by revealing how the molecule breaks apart. The fragmentation pathways are often predictable and characteristic of the functional groups and structural motifs present. nih.gov

For the [M+H]⁺ ion of this compound, key fragmentation pathways would likely involve:

Benzylic Cleavage: Cleavage of the bond between the methine carbon and the amino-bearing carbon, resulting in a stable, resonance-stabilized benzylic cation containing the diethylamino group.

Cleavage Alpha to Nitrogen: Fragmentation adjacent to the nitrogen atoms is common in amines. This can lead to the loss of the diethylamine group or parts of the ethylamine backbone. nih.gov

Table 2: Predicted Key MS/MS Fragments for Protonated this compound Click on the headers to sort the data.

Precursor Ion (m/z) Proposed Fragment Structure Fragment Ion (m/z) Neutral Loss
221.20 [M+H]⁺ 221.20 -
221.20 [(C₂H₅)₂N-CH-(C₆H₄)-C₂H₅]⁺ 190.16 CH₄N (Aminomethyl radical)
221.20 [CH-(C₆H₄)-C₂H₅]⁺ 119.09 C₆H₁₆N₂ (Diethylamino-ethylamine)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide rapid, non-destructive identification of the functional groups present in a sample. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). It is particularly sensitive to polar functional groups.

Raman Spectroscopy: Raman spectroscopy involves scattering laser light off a molecule and analyzing the energy shifts in the scattered photons. It is highly effective for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring. scirp.org

For this compound, key functional groups would produce characteristic signals in both IR and Raman spectra, confirming their presence in the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound Click on the headers to sort the data.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Technique
N-H Stretch Primary Amine 3300 - 3500 IR
Aromatic C-H Stretch Aromatic Ring 3000 - 3100 IR, Raman
Aliphatic C-H Stretch Alkyl Groups 2850 - 3000 IR, Raman
N-H Bend Primary Amine 1580 - 1650 IR
C=C Stretch Aromatic Ring 1450 - 1600 IR, Raman
C-N Stretch Amines 1000 - 1250 IR

Table 4: List of Compounds Mentioned

Compound Name
This compound
Phenethylamine

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This powerful methodology provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, for chiral molecules, X-ray crystallography can be employed to establish the absolute stereochemistry, providing a foundational understanding of the compound's spatial orientation.

Despite the utility of this technique, a thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), has revealed no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates remain undetermined.

The absence of this crystallographic data means that the absolute stereochemistry of chiral centers within the molecule has not been experimentally confirmed by this method. Moreover, insights into the intermolecular interactions, such as hydrogen bonding, and the packing of the molecules in the crystal lattice, which are fundamental to understanding the solid-state properties of the compound, are not available.

Computational and Theoretical Chemistry of 2 Amino 1 4 Ethylphenyl Ethyl Diethylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting molecular properties due to its favorable balance between accuracy and computational cost. DFT calculations can provide insights into the electronic distribution, molecular geometry, and reactivity of [2-Amino-1-(4-ethylphenyl)ethyl]diethylamine.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich regions, such as the amino groups and the aromatic ring, which can donate electrons in chemical reactions. The LUMO, conversely, would be distributed over areas that can accept electrons. Computational studies on related phenethylamine (B48288) derivatives often utilize DFT to calculate these orbital energies and visualize their distributions, which helps in predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Orbital Data for a Generic Phenethylamine Derivative

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to -1.5
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.0 to 5.5

Note: These are typical value ranges for similar molecules and not specific data for this compound.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. The ESP map uses a color scale to indicate different potential values: red typically represents regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the amino groups due to the presence of lone pairs of electrons, making them potential sites for interaction with protons or other electrophiles. The aromatic ring may also exhibit regions of negative potential above and below the plane of the ring. Regions with positive potential would be expected around the hydrogen atoms of the amino groups and the ethyl groups.

Conformational Analysis and Energy Landscapes of the Amine Scaffold

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them.

Computational studies on 2-phenethylamine have shown a preference for a folded (gauche) conformation in the absence of a solvent, indicating a favorable interaction between the amino group and the aromatic ring. acs.org For this compound, the presence of a diethylamino group and an ethyl substituent on the phenyl ring would introduce additional steric and electronic factors influencing the conformational landscape. A systematic conformational search, often performed using molecular mechanics or DFT, would be necessary to identify the low-energy conformers and construct a potential energy landscape.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches: Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is correlated with changes in their molecular features, which can be quantified by molecular descriptors.

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For phenethylamine derivatives, QSAR studies have been conducted to model various activities. nih.govbiomolther.orgbiomolther.org These studies often identify key descriptors related to properties like lipophilicity (logP), electronic effects of substituents, and molecular shape that are crucial for their activity. nih.gov A QSAR model for a class of compounds including this compound would provide a framework for predicting the activity of new, unsynthesized analogs and for understanding the structural requirements for a desired biological effect.

Molecular Dynamics Simulations for Conformational Flexibility Studies

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and flexibility of a molecule in a simulated environment (e.g., in a solvent).

For this compound, an MD simulation could be used to:

Explore the accessible conformational space in an aqueous solution.

Study the dynamics of intramolecular hydrogen bonding.

Analyze the hydration structure around the molecule.

Determine the time-averaged properties of the molecule.

Studies on related molecules like ethanolamines have used MD simulations to understand their stable geometries and intermolecular interactions in aqueous solutions. nih.gov Such simulations provide a more realistic picture of the molecule's behavior compared to static, gas-phase calculations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic positions yields the force constants, which can be used to compute the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The chemical shifts are then determined relative to a standard reference compound (e.g., tetramethylsilane).

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in a UV-Vis spectrum.

While experimental spectra for this compound would be required for direct comparison, the theoretical prediction of its spectroscopic properties provides a powerful tool for its characterization.

Applications of 2 Amino 1 4 Ethylphenyl Ethyl Diethylamine As a Molecular Scaffold or Ligand in Academic Research

Design and Synthesis of [2-Amino-1-(4-ethylphenyl)ethyl]diethylamine-Based Probes for Molecular Biology Investigations

The phenethylamine (B48288) framework is a key component in many biologically active compounds, making its derivatives valuable probes for exploring biological systems. mdpi.comnih.gov The dual amine functionalities and the phenyl group of this compound offer synthetic handles for the attachment of reporter groups and reactive moieties, crucial for the design of affinity probes and fluorescently tagged molecules.

Development of Affinity Probes for Target Identification in In Vitro Systems

Affinity-based probes are instrumental in identifying and characterizing protein targets of bioactive small molecules. The synthesis of such probes often involves incorporating a photoreactive group and a reporter tag onto a core scaffold that mimics the bioactive compound. The this compound scaffold can be readily adapted for this purpose. For instance, the primary amino group could be acylated with a linker bearing a photo-activatable group, such as a diazirine or benzophenone, while the tertiary amine or the aromatic ring could be modified to include a reporter tag like biotin (B1667282) or an alkyne for click chemistry.

Studies on phenethylamine derivatives have demonstrated their utility in creating probes to investigate their biological targets. nih.govresearchgate.netnih.govresearchgate.net For example, photoaffinity labeling (PAL) probes based on a phenethylamine scaffold analogous to methamphetamine have been used to identify protein interactions in vivo. nih.gov These probes typically include a photoreactive group that forms a covalent bond with nearby proteins upon UV irradiation and a tag for subsequent enrichment and identification of the labeled proteins.

Table 1: Potential Modifications of this compound for Affinity Probe Synthesis

Modification SitePotential Modifying GroupPurpose
Primary AmineLinker with DiazirineCovalent cross-linking to target protein
Tertiary AmineAlkylation with a biotinylated reagentEnrichment of labeled proteins
Phenyl RingIntroduction of an alkyne groupBioorthogonal ligation via click chemistry

Synthesis of Fluorescently Tagged Derivatives for Mechanistic Studies

Fluorescently labeled molecules are powerful tools for visualizing biological processes and studying the mechanisms of drug action in real-time. The this compound scaffold can be conjugated to various fluorophores to create probes for fluorescence microscopy and other spectroscopic techniques. The primary amine is a common site for conjugation with amine-reactive fluorescent dyes, such as those based on succinimidyl esters or isothiocyanates.

Research on fluorescent probes often utilizes scaffolds that can be easily derivatized. For instance, cucurbit chemistryworld.comuril supramolecular assemblies have been employed to create fluorescent probes for the detection of phenethylamine, demonstrating the recognition of this structural motif in biological sensing applications. nih.gov Furthermore, the development of fluorescent probes often involves strategies to enhance signal-to-noise ratios, such as using fluorophores with emission in the near-infrared range or those that exhibit changes in fluorescence upon binding to their target. thno.orgrsc.org

Table 2: Examples of Fluorophores for Tagging this compound Derivatives

Fluorophore ClassExcitation (nm)Emission (nm)Key Features
Fluorescein~494~518High quantum yield, pH-sensitive
Rhodamine~550~570Photostable, various derivatives available
BODIPY~503~512Sharp emission peaks, less sensitive to environment
Cyanine Dyes600-800650-850Near-infrared emission, good for in vivo imaging

Exploration of this compound Derivatives as Ligands in Organocatalysis or Metal-Catalyzed Reactions

The presence of two nitrogen atoms makes this compound and its derivatives attractive candidates for use as ligands in catalysis. The primary and tertiary amines can coordinate to metal centers or act as basic sites in organocatalysis.

Asymmetric Catalysis with Chiral this compound Ligands

Chiral amines and amino alcohols are privileged ligands in asymmetric catalysis, facilitating a wide range of enantioselective transformations. researchgate.netresearchgate.netnih.govmdpi.com If synthesized in an enantiomerically pure form, chiral this compound could serve as a valuable ligand. The 1-phenylethylamine (B125046) motif is a well-established chiral auxiliary and ligand component. nih.govmdpi.com

For example, chiral 1-aryl-2-aminoethanols, which share a similar structural backbone, are effective ligands in iridium-catalyzed asymmetric hydrogenation of ketones, producing chiral alcohols with high enantioselectivity. researchgate.net Similarly, palladium-catalyzed kinetic resolution of β-alkyl phenylethylamine derivatives has been achieved using chiral amino acid-derived ligands, highlighting the utility of this scaffold in creating stereoselective catalysts. mdpi.comnih.gov

Table 3: Potential Asymmetric Reactions Catalyzed by Chiral this compound-Metal Complexes

Reaction TypeMetal CatalystProduct Type
Asymmetric HydrogenationIridium, Rhodium, RutheniumChiral Alcohols, Chiral Amines
Asymmetric C-H FunctionalizationPalladiumChiral Heterocycles
Asymmetric Aldol ReactionZinc, CopperChiral β-Hydroxy Ketones
Asymmetric Michael AdditionCopper, NickelChiral 1,5-Dicarbonyl Compounds

Role in Enzyme Mimicry and Biomimetic Catalysis

Enzyme mimics are synthetic molecules designed to replicate the function of natural enzymes. chemistryworld.comwisc.eduacs.orgresearchgate.netyoutube.com The combination of a metal-binding site (the diamine moiety) and a hydrophobic pocket (the ethylphenyl group) in this compound makes it a suitable scaffold for developing enzyme mimics. For instance, derivatives functionalized with additional catalytic groups could mimic the active sites of metalloenzymes.

Biomimetic catalysis often employs scaffolds that can pre-organize catalytic groups in a specific three-dimensional arrangement. wisc.edu Research in this area has explored the use of various molecular frameworks, from simple organic molecules to complex nanostructures, to mimic enzymatic activity. acs.org The modular nature of the this compound scaffold would allow for systematic modifications to optimize catalytic efficiency and selectivity, contributing to the development of novel biomimetic catalysts. nih.gov

Development of this compound-Containing Scaffolds for Chemical Biology Studies

The β-arylethylamine moiety is a fundamental scaffold in medicinal chemistry and chemical biology due to its presence in numerous neurotransmitters and other biologically active molecules. mdpi.comnih.govresearchgate.netdomainex.co.uknih.gov This makes derivatives of this compound promising tools for probing and modulating biological pathways.

The development of molecular scaffolds for medicinal chemistry often focuses on creating libraries of compounds with diverse functionalities to screen for biological activity. scienceopen.com The synthetic accessibility and multiple modification points of the this compound core make it an ideal starting point for generating such libraries. For example, the primary amine can be used as a handle for peptide coupling, while the tertiary amine can be quaternized to introduce a permanent positive charge, and the aromatic ring can undergo various electrophilic substitution reactions.

Recent advances in synthetic chemistry have provided efficient methods for the synthesis of β-phenethylamine scaffolds, further enhancing their accessibility for chemical biology studies. acs.orgucla.edu These methods often allow for the modular assembly of the scaffold, enabling the introduction of a wide range of substituents to explore structure-activity relationships. nih.govresearchgate.netbiomolther.org Studies on substituted phenethylamines have shown their potential to interact with various biological targets, including microtubules, highlighting the broad applicability of this scaffold in chemical biology. nih.gov

General Methodologies in in vitro Receptor Binding Assays

In vitro receptor binding assays are a fundamental tool in pharmacology and drug discovery for identifying and characterizing the interaction of a ligand (such as a novel chemical compound) with a specific receptor. These assays are crucial for determining the binding affinity of a compound for a particular molecular target.

A typical radioligand binding assay, a common type of receptor binding assay, involves the following key components:

A source of the target receptor: This is often a preparation of cell membranes from tissues or cultured cells that are known to express the receptor of interest.

A radiolabeled ligand: This is a known compound that binds to the receptor and is tagged with a radioactive isotope (e.g., ³H or ¹²⁵I).

The unlabeled test compound: This is the compound being investigated for its ability to bind to the receptor.

The assay is performed by incubating the receptor preparation with the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound. The principle is based on the competition between the radiolabeled ligand and the unlabeled test compound for the same binding site on the receptor. The amount of radioactivity bound to the receptors is then measured. A lower amount of bound radioactivity in the presence of the test compound indicates that it is competing for and binding to the receptor.

From this data, key parameters can be determined, as shown in the hypothetical data table below:

ParameterDescriptionHypothetical Value
IC₅₀ (nM) The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.150
Kᵢ (nM) The inhibition constant, which represents the affinity of the test compound for the receptor. It is calculated from the IC₅₀ value and the affinity of the radiolabeled ligand.75
Bmax (fmol/mg protein) The maximum number of binding sites for the radiolabeled ligand in the tissue preparation.250
Hill Slope A measure of the steepness of the competition curve, which can provide insights into the nature of the binding interaction.1.1

This table presents hypothetical data for illustrative purposes only, as no specific data for this compound is available.

Principles of Enzyme Inhibition Kinetic Studies

Enzyme inhibition kinetic studies are essential for understanding how a compound affects the activity of an enzyme. These studies can reveal the mechanism of inhibition and provide quantitative measures of the inhibitor's potency. The fundamental principles of enzyme kinetics, as described by the Michaelis-Menten equation, are central to these analyses.

The primary types of reversible enzyme inhibition that are investigated include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), which changes the enzyme's conformation and reduces its activity.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Kinetic experiments are typically conducted by measuring the initial reaction velocity at various substrate and inhibitor concentrations. The data is then often plotted using methods such as the Lineweaver-Burk plot to determine key kinetic parameters.

A summary of how different types of inhibition affect these parameters is provided in the following table:

Inhibition TypeApparent KₘApparent Vₘₐₓ
Competitive IncreasesUnchanged
Non-competitive UnchangedDecreases
Uncompetitive DecreasesDecreases

This table outlines the general effects of different inhibition mechanisms on key enzyme kinetic parameters.

Mechanistic analysis involves a detailed examination of the kinetic data to elucidate the precise molecular interactions between the inhibitor and the enzyme. This can involve more complex kinetic models and may be supplemented with structural studies, such as X-ray crystallography, to visualize the binding of the inhibitor to the enzyme.

Future Directions and Emerging Research Avenues for 2 Amino 1 4 Ethylphenyl Ethyl Diethylamine Research

Integration with Advanced Analytical Techniques for Real-Time Reaction Monitoring

The synthesis and subsequent reactions of [2-Amino-1-(4-ethylphenyl)ethyl]diethylamine could be significantly optimized through the integration of Process Analytical Technology (PAT). Real-time reaction monitoring allows for precise control over critical process parameters, leading to improved yield, purity, and safety. Future research should focus on applying these advanced techniques to gain a deeper understanding of the compound's reaction kinetics and formation mechanisms.

Key analytical techniques that could be integrated include:

In-situ Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational frequencies. This would enable the precise determination of reaction endpoints and the identification of transient intermediates.

Process Mass Spectrometry: Direct-sampling mass spectrometry can provide real-time information on the molecular weight of species in the reaction mixture, offering a highly sensitive method for tracking product formation and impurity profiles.

Automated Sampling and HPLC: Coupling an automated sampling system to a High-Performance Liquid Chromatography (HPLC) instrument allows for the quasi-real-time analysis of reaction aliquots, providing detailed quantitative data on the composition of the reaction mixture over time.

The application of these methods would facilitate the rapid development of robust and efficient synthetic protocols for this compound and its derivatives.

Analytical TechniquePrinciple of OperationPotential Application for this compoundKey Information Gained
In-situ FTIR/Raman Vibrational spectroscopyMonitoring key functional group changes (e.g., C-N bond formation, disappearance of precursor groups) during synthesis.Reaction kinetics, endpoint determination, intermediate detection.
Process Mass Spectrometry Direct ionization and mass analysisTracking the molecular ions of reactants, product, and byproducts throughout a reaction.Confirmation of product formation, impurity profiling, mechanism elucidation.
Automated HPLC Chromatographic separation and detectionAutomated withdrawal and analysis of reaction samples.Quantitative analysis of reaction components, purity assessment, optimization of reaction conditions.

Potential for this compound in Supramolecular Chemistry

The distinct structural motifs of this compound make it an attractive building block for supramolecular chemistry. The presence of both hydrogen bond donating (primary amine) and accepting (primary and tertiary amines) sites, combined with a hydrophobic ethylphenyl group, allows for a range of non-covalent interactions.

Future research could explore its role in the formation of:

Host-Guest Complexes: The compound could act as a guest molecule, fitting within the cavity of a larger host molecule (e.g., cyclodextrins, calixarenes). The ethylphenyl group would likely drive inclusion into hydrophobic cavities, while the amino groups could interact with the host's rim.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The two amine groups can act as bidentate or bridging ligands to coordinate with metal centers. This could lead to the formation of novel one-, two-, or three-dimensional coordination polymers with potentially interesting catalytic, sensing, or gas sorption properties. The diethylamine (B46881) group provides more steric bulk than a simple amine, which could influence the resulting framework topology. wikipedia.org

Self-Assembled Monolayers (SAMs): The primary amine group could serve as an anchor to functionalize surfaces (e.g., gold, silicon oxide), leading to the formation of SAMs. The orientation of the molecule, dictated by the ethylphenyl and diethylamino groups, would define the surface properties.

Supramolecular StructureRole of this compoundKey Interacting Functional GroupsPotential Application
Host-Guest Complex GuestEthylphenyl group (hydrophobic interaction), Amine groups (H-bonding).Controlled release, enantiomeric separation.
Metal-Organic Framework LigandPrimary and tertiary amine groups coordinating to metal ions.Catalysis, gas storage, chemical sensing.
Self-Assembled Monolayer Building BlockPrimary amine (surface anchor), Ethylphenyl group (surface properties).Modified electrodes, biocompatible coatings.
Supramolecular Gels GelatorPrimary and tertiary amine groups (intermolecular H-bonding). mdpi.comSmart materials, tissue engineering scaffolds.

Unexplored Synthetic Pathways and Derivatization Strategies to Expand Chemical Space

While a standard synthesis for this compound may exist, exploring novel synthetic routes could provide access to enantiomerically pure forms or open avenues for more efficient production. Furthermore, systematic derivatization of the core structure is a critical step in exploring its full potential, particularly in medicinal chemistry and materials science. nih.govnih.gov

Unexplored Synthetic Pathways:

Asymmetric Synthesis: Developing catalytic asymmetric methods, such as asymmetric hydrogenation or reductive amination of a suitable ketone precursor, would allow for the selective synthesis of either the (R) or (S) enantiomer.

Flow Chemistry: Implementing a continuous flow process for the synthesis could offer advantages in terms of safety, scalability, and reaction control, particularly for energetic or fast reactions.

Derivatization Strategies: The molecular scaffold offers several points for modification to create a library of analogues. This expansion of chemical space is crucial for structure-activity relationship (SAR) studies. nih.gov

Modification SitePotential ReactionResulting Derivative ClassPotential Change in Properties
Primary Amine Acylation, Sulfonylation, Reductive AlkylationAmides, Sulfonamides, Secondary AminesAltered H-bonding capacity, polarity, and basicity.
Phenyl Ring Electrophilic Aromatic Substitution (e.g., nitration, halogenation)Substituted Phenyl AnaloguesModified electronic properties, steric hindrance, and lipophilicity.
Ethyl Group (on ring) Oxidation, HalogenationCarboxylic acid, Halogenated alkyl analoguesIntroduction of new reactive handles, altered metabolic stability.
Diethylamino Group Quarternization, OxidationQuaternary Ammonium (B1175870) Salts, N-oxidesIncreased water solubility, altered biological interactions.

Development of Novel Methodologies for Isotopic Labeling of the Compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative mass spectrometry. acs.org Developing methods to incorporate stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the this compound structure is a key future research direction. nih.gov

Emerging strategies for isotopic labeling that could be applied include:

Late-Stage Isotopic Exchange: Recent advances, particularly in copper-catalyzed or photoredox-catalyzed reactions, allow for the direct exchange of ¹⁴N for ¹⁵N in primary amines. nih.govacs.org Applying this to the primary amine of the target compound would provide a direct route to ¹⁵N-labeled material.

Deuterium Labeling: Specific deuteration can be achieved by using deuterated reducing agents (e.g., sodium borodeuteride) in a reductive amination synthesis or through C-H activation methods on the final compound. Labeling the ethyl groups or positions adjacent to the amines could probe kinetic isotope effects or map metabolic soft spots.

Carbon-13 Labeling: Synthesis from ¹³C-labeled starting materials, such as ¹³C-labeled 4-ethylacetophenone, would allow for the incorporation of ¹³C into the carbon skeleton. This would be invaluable for NMR-based mechanistic studies and metabolic tracing.

IsotopeLabeling Position(s)Potential Labeling MethodPrimary Application
¹⁵N Primary AmineLate-stage N-isotope exchange with ¹⁵N-source. nih.govacs.orgMechanistic studies of reactions involving the primary amine; mass spectrometry tracer.
¹⁵N Tertiary AmineSynthesis using ¹⁵N-labeled diethylamine.Distinguishing between the two nitrogen atoms in metabolic or mechanistic studies.
²H (Deuterium) Ethylamino groups, Ethylphenyl group, Carbon backboneC-H activation/deuteration; use of deuterated reagents in synthesis.Probing kinetic isotope effects; use as an internal standard in MS; altering metabolic profiles.
¹³C Phenyl ring, Ethyl backboneSynthesis from ¹³C-enriched precursors.NMR-based structural and mechanistic analysis; quantitative metabolic flux analysis.

Q & A

Basic: What are the recommended synthetic routes for [2-Amino-1-(4-ethylphenyl)ethyl]diethylamine, and how do reaction conditions influence yield?

Methodological Answer:

  • Reductive Amination : React 4-ethylphenylacetone with diethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert conditions (N₂/Ar atmosphere). Optimize pH (~6–7) to favor imine intermediate formation .
  • Phase-Transfer Catalysis (PTC) : For scalable synthesis, use polyethylene glycol-400 (PEG-400) or Aliquate-336 as PTCs to enhance reaction rates in biphasic systems. Yields >85% are achievable with controlled temperature (60–80°C) and stoichiometric excess of diethylamine .
  • Key Variables : Excess diethylamine (1.5–2 eq.) minimizes side products. Solvent polarity (THF > toluene) and reducing agent selectivity (NaBH₃CN > NaBH₄) critically impact purity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Classification : Classified under GHS as Acute Oral Toxicity Category 4 (LD₅₀ > 300 mg/kg) and Skin Sensitizer Category 1. Use PPE (nitrile gloves, goggles) and fume hoods to avoid inhalation (P261, P280) .
  • Spill Management : Collect spills with inert absorbents (vermiculite) and dispose as hazardous waste (P501). Avoid aqueous release due to potential aquatic toxicity (GHS Aquatic Chronic 1) .
  • Storage : Store at -20°C in airtight containers under argon to prevent oxidation. Stability ≥5 years when protected from light and moisture .

Basic: How can researchers structurally characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR : ¹H NMR (CDCl₃): δ 7.2–7.4 (4H, aromatic), δ 3.1–3.3 (q, 4H, N-CH₂), δ 1.2–1.4 (t, 6H, CH₃). ¹³C NMR confirms ethylphenyl and diethylamine moieties .
  • Mass Spectrometry : ESI-MS (m/z): Calculated [M+H]⁺ = 247.2; observe fragmentation at m/z 174.1 (loss of diethylamine) .
  • HPLC : Use C18 column (UV detection at 255 nm) with mobile phase (ACN:0.1% TFA in H₂O, 70:30). Retention time ~8.2 min .

Advanced: How does the structural configuration of this compound influence its binding affinity to monoamine transporters?

Methodological Answer:

  • Substituent Effects : The 4-ethylphenyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Diethylamine’s steric bulk reduces off-target binding compared to dimethyl analogues .
  • In Silico Docking : Molecular dynamics simulations (AutoDock Vina) show hydrogen bonding between the amine group and Asp75/Ser438 residues of the serotonin transporter (SERT). Ki values correlate with ethyl group hydrophobicity (Ki = 12 nM vs. 45 nM for methoxy derivatives) .
  • Functional Assays : Radioligand binding (³H-paroxetine) in HEK293 cells transfected with SERT. EC₅₀ values are dose-dependent (0.1–10 µM), validated via patch-clamp electrophysiology .

Advanced: What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS : MRM transitions: 247.2 → 174.1 (quantifier) and 247.2 → 130.0 (qualifier). Use deuterated internal standards (e.g., d₄-ethylamine) to correct matrix effects in plasma/brain homogenates .
  • GC-MS Derivatization : Derivatize with heptafluorobutyric anhydride (HFBA) to enhance volatility. Detect at m/z 458 ([M-HFBA]⁺) with LOD = 0.1 ng/mL .
  • Microdialysis Coupling : Couple HPLC-UV with in vivo microdialysis (rat prefrontal cortex) to monitor real-time pharmacokinetics (tₘₐₓ = 45 min post-injection) .

Advanced: What methodologies are employed to study the compound’s role in polymer cross-linking and material durability?

Methodological Answer:

  • Polymer Synthesis : Incorporate 5–10 wt% of the compound into epoxy resins. Cure at 120°C for 2 hr; FTIR confirms amine-epoxide crosslinking (disappearance of 915 cm⁻¹ epoxy peak) .
  • Mechanical Testing : ASTM D638-14 shows 30% increase in tensile strength (45 MPa vs. 35 MPa control) due to enhanced crosslink density (DSC Tg = 145°C) .
  • Environmental Resistance : Accelerated weathering (QUV-A) demonstrates <5% loss in gloss after 500 hr UV exposure, outperforming non-aminated analogs .

Advanced: How can researchers resolve contradictions in reported EC₅₀ values across neurotransmitter reuptake inhibition studies?

Methodological Answer:

  • Standardization : Use identical cell lines (e.g., HEK293-SERT/NET/DAT) and assay buffers (Krebs-Ringer pH 7.4). Discrepancies often arise from varying intracellular Na⁺/Cl⁻ concentrations .
  • Meta-Analysis : Apply mixed-effects models to aggregate data from ≥5 studies. Correct for batch effects (e.g., ligand purity via HPLC ≥98%) .
  • Functional Selectivity : Use knockout models (SERT⁻/⁻ mice) to isolate off-target effects. EC₅₀ shifts from 15 nM (wild-type) to >1 µM (SERT⁻/⁻) confirm specificity .

Advanced: What in vitro models are suitable for evaluating the compound’s neuropharmacological effects and potential off-target interactions?

Methodological Answer:

  • Primary Neuronal Cultures : Rat cortical neurons (DIV 7–14) treated with 1–100 µM compound. Measure Ca²⁺ flux (Fluo-4 AM) and synaptic vesicle recycling (FM1-43) .
  • Radioligand Displacement : Compete against ³H-citalopram (SERT), ³H-nisoxetine (NET) in transfected CHO cells. Ki values <50 nM indicate high selectivity .
  • hERG Assay : Patch-clamp in HEK293-hERG cells to assess cardiac risk (IC₅₀ >10 µM acceptable). No significant inhibition at ≤30 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Amino-1-(4-ethylphenyl)ethyl]diethylamine
Reactant of Route 2
[2-Amino-1-(4-ethylphenyl)ethyl]diethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.